Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]azo]-5-nitro-
Description
CAS RN: 12223-39-1 . This azo dye features a benzonitrile core substituted with a nitro group at position 5 and a complex amino-azo structure at position 2. The amino group is further functionalized with a 2-(acetyloxy)ethyl and a 2-cyanoethyl moiety. Its molecular formula is C₂₅H₂₀N₆O₄ (MW: 468.46 g/mol) , and it is classified under disperse dyes, commonly used in textile industries for hydrophobic fibers like polyester.
Properties
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4/c1-15(27)30-12-11-25(10-2-9-21)18-5-3-17(4-6-18)23-24-20-8-7-19(26(28)29)13-16(20)14-22/h3-8,13H,2,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDMYBSNSXIHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065274 | |
| Record name | 2-((4-((2-Cyano-3-nitrophenyl)azo)phenyl)(2-cyanoethyl)amino)ethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12223-39-1 | |
| Record name | 2-[2-[4-[[2-(Acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12223-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-(2-(4-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)phenyl)diazenyl)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012223391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 2-[2-[4-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]diazenyl]-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-((4-((2-Cyano-3-nitrophenyl)azo)phenyl)(2-cyanoethyl)amino)ethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[4-[(2-cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.187 | |
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Biological Activity
Benzonitrile, 2-[[4-[2-(acetyloxy)ethylamino]phenyl]azo]-5-nitro- (commonly referred to as compound 1) is a synthetic organic compound with the molecular formula and a molecular weight of approximately 406.4 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science.
Chemical Structure and Properties
The structural formula of compound 1 can be represented as follows:
Biological Activity Overview
The biological activity of compound 1 has been investigated in various studies, focusing on its potential applications in pest control and its effects on human health and the environment.
1. Antipesticide Activity
Research indicates that derivatives of benzonitrile compounds, including compound 1, exhibit potential as pesticides. A study highlighted that modifications in the chemical structure can enhance their efficacy against specific pests. The presence of functional groups such as acetyloxy and cyanoethyl significantly contributes to their biological activity by affecting the mode of action against target organisms .
2. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of compound 1. These studies typically involve:
- Acute Toxicity Tests: Determining the lethal concentration (LC50) values for aquatic organisms. For example, tests with amphibian species such as Silurana tropicalis showed that certain concentrations induced mortality, while others did not exhibit overt toxicity .
- Chronic Exposure Studies: Evaluating the long-term effects on growth and development in various species. Results indicated alterations in metabolomics profiles without significant acute toxicity at maximum solubility concentrations .
Case Studies
Several case studies have been published regarding the biological effects of compound 1:
Scientific Research Applications
Analytical Chemistry
Benzonitrile is utilized in analytical chemistry for the separation and identification of compounds. A notable method involves using reverse-phase high-performance liquid chromatography (HPLC), where the compound is analyzed under simple conditions with a mobile phase comprising acetonitrile and water. This method is scalable and suitable for isolating impurities in preparative separations .
Biological Interactions
Research indicates that benzonitrile interacts with various biological systems. Its metabolic pathways have been studied extensively, revealing that it can hydrolyze to produce less toxic metabolites such as benzoic acid and ammonia. This property is critical for understanding its potential toxicity and biological effects .
Material Science
Due to its unique combination of functional groups, benzonitrile serves as an important precursor in the synthesis of dyes and pigments. Specifically, it has been identified as a component in the production of disperse dyes, which are widely used in textile applications .
Case Study 1: HPLC Analysis
A study conducted using the Newcrom R1 HPLC column demonstrated the effectiveness of benzonitrile in separating complex mixtures. The research highlighted that by utilizing different mobile phases, researchers could enhance the resolution of target compounds, making it a valuable tool in pharmacokinetics .
Case Study 2: Toxicological Studies
Toxicological assessments have shown that exposure to benzonitrile can lead to moderate toxicity symptoms such as headaches and nausea. These studies emphasize the importance of understanding its metabolic pathways to mitigate health risks associated with exposure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
- Disperse Red 82 (CAS 30124-94-8): Structure: Replaces the 2-cyanoethyl group in the target compound with a second 2-(acetyloxy)ethyl group, resulting in C₂₁H₂₁N₅O₆ (MW: 439.42 g/mol) . Impact: The bis-acetyloxyethyl configuration enhances hydrophilicity compared to the target compound, improving solubility in dyeing applications.
- 2-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile (CAS 84255-17-4): Structure: Substitutes the acetyloxyethyl group with an ethyl group, yielding C₁₉H₁₈N₆O₂ (MW: 386.39 g/mol) . The lower molecular weight may also result in faster diffusion into fibers .
Core Structural Modifications
- 1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro- (CAS 72828-64-9): Structure: Incorporates a second nitrile group at position 3 and a butylamino substituent, forming C₂₃H₂₄N₆O₄ (MW: 472.48 g/mol) . The butylamino group enhances hydrophobic interactions with polyester fibers .
- Disperse Red 177 (CAS 58051-98-2): Structure: Replaces the benzonitrile core with a benzothiazole ring, yielding C₂₀H₁₈N₆O₄S (MW: 438.46 g/mol) .
Physicochemical and Application Properties
- Solubility : The acetyloxyethyl group in the target compound improves solubility in organic solvents (e.g., dimethylformamide) compared to purely alkyl-substituted analogs .
- Thermal Stability: Higher molecular weight and cyanoethyl substitution likely enhance thermal stability (>200°C), critical for high-temperature dyeing processes .
Regulatory and Environmental Considerations
- Disperse Blue 287 (CAS 72828-64-9): Contains bromine, raising concerns about bioaccumulation and halogenated byproducts .
Preparation Methods
Reaction Conditions and Mechanism
Diazotization is performed by treating 2-cyano-4-nitroaniline with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0–5°C). The reaction proceeds via the formation of a nitrosonium ion (NO⁺), which reacts with the aromatic amine to generate the diazonium chloride intermediate.
Key parameters include:
Continuous Flow Diazotization
Industrial-scale synthesis often employs continuous flow reactors for efficiency. In this system (Figure 1), 2-cyano-4-nitroaniline, NaNO₂, and HCl are fed synchronously into a mixer-reactor at 35–65°C, achieving residence times of 0.5–5 minutes. This method minimizes side reactions (e.g., nitrosation) and improves yield consistency.
Coupling with the N-Substituted Aniline Derivative
The diazonium salt reacts with the coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline, under controlled pH and temperature.
Synthesis of the Coupling Component
The tertiary amine coupling component is prepared via a two-step alkylation of aniline:
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Michael addition : Aniline reacts with acrylonitrile to form N-(2-cyanoethyl)aniline.
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Acetylation : The intermediate is treated with acetic anhydride to introduce the 2-acetoxyethyl group.
Coupling Reaction Dynamics
The diazonium salt couples with the tertiary amine in weakly alkaline conditions (pH 8–9) at 5–20°C. The electron-donating acetoxy and cyanoethyl groups activate the aromatic ring toward electrophilic attack, directing the azo bond to the para position relative to the amine.
Optimization factors :
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pH control : Sodium carbonate buffer maintains alkalinity, preventing premature protonation of the coupling component.
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Stoichiometry : A 1:1 molar ratio of diazonium salt to coupling component minimizes byproducts.
Industrial-Scale Process Optimization
Continuous vs. Batch Reactor Performance
Comparative studies of continuous flow and batch reactors reveal trade-offs (Table 1):
Q & A
Basic: What methodologies are recommended for synthesizing and purifying this azo-functionalized benzonitrile derivative?
Methodological Answer:
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra to verify substituent positions (e.g., azo group at ~7.5–8.5 ppm for aromatic protons, acetyloxy signals at ~2.1 ppm).
- FTIR : Confirm nitrile (C≡N stretch ~2240 cm) and nitro (asymmetric stretch ~1520 cm) functional groups.
- Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (e.g., ESI+ mode, calculated for ).
Cross-reference with computational simulations (DFT-optimized structures) for additional validation .
Advanced: How does the adsorption behavior of this compound on catalytic metal surfaces influence its reactivity?
Methodological Answer:
The compound’s three distinct binding sites (nitrile, azo, nitro groups) enable varied adsorption modes on metals (e.g., Pd, Pt). Use DFT calculations to model adsorption energies and geometries. Experimentally, perform X-ray photoelectron spectroscopy (XPS) to track surface interactions during catalytic hydrogenation. For example, benzonitrile derivatives strongly adsorb via the nitrile group, leading to catalyst deactivation by blocking active sites. Pre-treat catalysts with competing ligands (e.g., HCOOH–NEt) to assess adsorption reversibility .
Advanced: What solvent effects should be considered when using this compound in photochemical studies?
Methodological Answer:
Benzonitrile derivatives exhibit high dipole moments (~4.0 D), making them polar aprotic solvents. Use molecular dynamics (MD) simulations to predict solvation effects (e.g., radial distribution functions for solute-solvent interactions). Experimentally, measure viscosity-temperature profiles (e.g., rotational viscometry) to identify stacking-driven fluctuations (~313 K), which may influence reaction kinetics. Compare with benzonitrile’s miscibility in mixed solvents (e.g., acetonitrile/water) to optimize photostability .
Advanced: How can researchers resolve contradictions in catalytic deactivation data during hydrogenation experiments?
Methodological Answer:
Contradictions arise from competing deactivation pathways (e.g., intermediate adsorption vs. metal leaching). Implement:
- ICP-OES : Quantify metal loss (e.g., Pd content in fresh vs. spent catalysts).
- In situ FTIR : Monitor surface-bound intermediates (e.g., –NH or –CN species).
- Poisoning Tests : Pre-treat catalysts with benzonitrile or HCOOH–NEt to isolate adsorption effects. If activity loss persists despite minimal metal leaching, strong chemisorption of byproducts (e.g., benzylamine) is likely the dominant mechanism .
Advanced: What computational approaches elucidate temperature-dependent viscosity anomalies in benzonitrile-based systems?
Methodological Answer:
MD simulations reveal that viscosity fluctuations near 313 K correlate with ring-stacking interactions . Use the OPLS-AA force field to model benzonitrile clusters and calculate diffusion coefficients. Experimentally, validate via dynamic light scattering (DLS) to detect aggregate formation. Pair simulations with Arrhenius plots of viscosity to distinguish thermal effects from conformational changes. This approach explains anomalous viscosity dips as transient stacking events .
Advanced: How can researchers design experiments to probe the compound’s stability under oxidative conditions?
Methodological Answer:
Employ accelerated stability testing :
- Thermogravimetric Analysis (TGA) : Track decomposition onset temperatures (N/O atmospheres).
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during oxidation.
- HPLC-MS : Identify degradation products (e.g., nitro group reduction to amine).
For mechanistic insights, simulate oxidative pathways using DFT-based transition state modeling (e.g., Gaussian 16 with B3LYP/6-311++G**). Correlate experimental half-lives with computational activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
